molecular formula C16H11N5O2 B2591924 N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034486-70-7

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2591924
CAS No.: 2034486-70-7
M. Wt: 305.297
InChI Key: JQFMADANNIIJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyridine and isoxazole groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to its combination of pyrazolo[1,5-a]pyridine, pyridine, and isoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFMADANNIIJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.